3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C18H16N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both phenyl and methoxybenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with maleic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride
- Ethyl 3-[(4-methoxybenzyl)amino]propanoate
Uniqueness
Compared to similar compounds, 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione stands out due to its unique structural features, such as the presence of both phenyl and pyrrole rings.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-11,19H,12H2,1H3 |
InChI Key |
XSPYUBFNFCECAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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